

A Technical Guide to the Spectral Analysis of 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzoyloxy)-2-methylpropanoic acid

Cat. No.: B1590656

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectral data for **2-(Benzoyloxy)-2-methylpropanoic acid**, a compound of interest in drug development and organic synthesis. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it details the experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction

2-(Benzoyloxy)-2-methylpropanoic acid ($C_{11}H_{12}O_4$, Molar Mass: 208.21 g/mol) is a carboxylic acid containing a benzoyl ester functional group.^[1] Its structural characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will delve into the predicted spectral characteristics of this compound and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(Benzoyloxy)-2-methylpropanoic acid**, both 1H and ^{13}C NMR are essential for structural confirmation.

1H NMR Spectroscopy

The proton NMR spectrum of **2-(Benzoyloxy)-2-methylpropanoic acid** is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group, the methyl protons, and the acidic proton of the carboxylic acid.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~8.05	Doublet	2H	ortho-H (benzoyl)
~7.60	Triplet	1H	para-H (benzoyl)
~7.45	Triplet	2H	meta-H (benzoyl)
~1.70	Singlet	6H	2 x $-\text{CH}_3$

Interpretation and Causality:

- The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding.
- The aromatic protons of the benzoyl group will be deshielded due to the electron-withdrawing effect of the carbonyl group, with the ortho protons experiencing the greatest effect.[2]
- The two methyl groups are chemically equivalent and are therefore expected to appear as a single sharp singlet, integrating to six protons.

Experimental Protocol for ^1H NMR Acquisition:

- Sample Preparation: Dissolve 5-10 mg of **2-(Benzoyloxy)-2-methylpropanoic acid** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

- Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
- Acquisition Parameters: Use a standard pulse program with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- Data Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~178	-COOH
~165	C=O (ester)
~134	para-C (benzoyl)
~130	ortho-C (benzoyl)
~129	ipso-C (benzoyl)
~128	meta-C (benzoyl)
~80	Quaternary C
~25	-CH ₃

Interpretation and Causality:

- The carbonyl carbons of the carboxylic acid and the ester are the most deshielded due to the direct attachment of two electronegative oxygen atoms.[3]
- The aromatic carbons will appear in the typical aromatic region (120-140 ppm).

- The quaternary carbon attached to the oxygen of the ester, the carboxylic acid, and the two methyl groups will be significantly deshielded.
- The two equivalent methyl carbons will appear as a single signal in the aliphatic region.

Experimental Protocol for ^{13}C NMR Acquisition:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.
- Acquisition Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulate 512 scans for a good signal-to-noise ratio.
- Data Processing: Process the FID with an exponential multiplication and Fourier transform. Phase and baseline correct the spectrum.

Molecular Structure with Predicted ^1H NMR Chemical Shifts

Caption: Predicted ^1H NMR chemical shifts for **2-(Benzoyloxy)-2-methylpropanoic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid)
~3060	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1705	Strong	C=O stretch (carboxylic acid)
~1600, ~1450	Medium	C=C stretch (aromatic)
~1270	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch

Interpretation and Causality:

- The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which is due to strong hydrogen bonding.[\[4\]](#)
- Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid. The ester carbonyl will likely appear at a slightly higher wavenumber.
- The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.
- Strong C-O stretching bands will be present due to the ester and carboxylic acid functionalities.

Experimental Protocol for IR Spectroscopy:

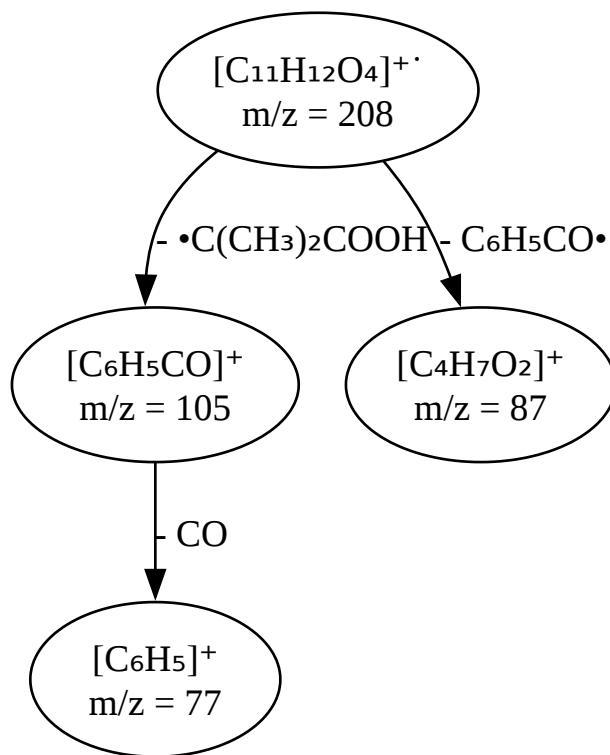
- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)


m/z	Possible Fragment
208	$[\text{M}]^+$ (Molecular Ion)
105	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
89	$[\text{M} - \text{C}_6\text{H}_5\text{CO}]^+$
45	$[\text{COOH}]^+$

Interpretation and Causality:

- The molecular ion peak at m/z 208 would confirm the molecular weight of the compound.
- A prominent peak at m/z 105 is expected, corresponding to the stable benzoyl cation, which is a common fragment for benzoyl esters.^[5]
- Further fragmentation of the benzoyl cation can lead to the phenyl cation at m/z 77.
- Loss of the benzoyl group from the molecular ion would result in a fragment at m/z 89.
- A peak at m/z 45 corresponding to the carboxyl group is also possible.

Experimental Protocol for Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Benzoyloxy)-2-methylpropanoic acid | C11H12O4 | CID 13953342 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-(Benzoyloxy)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590656#2-benzoyloxy-2-methylpropanoic-acid-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com